Cas no 120727-29-9 (2-Dodecene-8,10-diynamide, N-(2-methylpropyl)-, (2E)-)
2-Dodecene-8,10-diynamide, N-(2-methylpropyl)-, (2E)- Chemical and Physical Properties
Names and Identifiers
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- 2-Dodecene-8,10-diynamide, N-(2-methylpropyl)-, (2E)-
- DODEC-2E-ENE-8,10-DIYNOIC ACID ISOBUTYLAMIDE(P) PrintBack
- DODEC-2-ENE-8,10-DIYNOIC ACID ISOBUTYLAMIDE(P)
- Eicosapentaenoic Acid Impurity 43
- DODEC-2E-ENE-8,10-DIYNOIC ACID ISOBUTYLAMIDE
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- Inchi: 1S/C16H23NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h12-13,15H,8-11,14H2,1-3H3,(H,17,18)/b13-12+
- InChI Key: RYVZYACBVYKUHD-OUKQBFOZSA-N
- SMILES: C(NCC(C)C)(=O)/C=C/CCCCC#CC#CC
Computed Properties
- Exact Mass: 116.01092
Experimental Properties
- PSA: 74.6
2-Dodecene-8,10-diynamide, N-(2-methylpropyl)-, (2E)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChromaDex Standards | ASB-00004950-005-5mg |
DODEC |
120727-29-9 | 99.90%% | 5mg |
$312.00 | 2023-10-25 | |
| ChromaDex Standards | ASB-00004950-010-10mg |
DODEC |
120727-29-9 | 99.90%% | 10mg |
$496.00 | 2023-10-25 |
2-Dodecene-8,10-diynamide, N-(2-methylpropyl)-, (2E)- Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 2-Dodecene-8,10-diynamide, N-(2-methylpropyl)-, (2E)-
Recent Advances in the Study of 2-Dodecene-8,10-diynamide, N-(2-methylpropyl)-, (2E)- (CAS: 120727-29-9)
In recent years, the compound 2-Dodecene-8,10-diynamide, N-(2-methylpropyl)-, (2E)- (CAS: 120727-29-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This naturally occurring polyacetylene amide, isolated from various plant species, exhibits a range of bioactive properties, including anti-inflammatory, antimicrobial, and potential anticancer activities. The unique structural features of this compound, characterized by conjugated diyne and ene-yne systems, make it a promising candidate for drug development and mechanistic studies.
A recent study published in the Journal of Natural Products (2023) explored the biosynthesis and structural modification of 2-Dodecene-8,10-diynamide derivatives to enhance their pharmacological properties. The research team employed a combination of synthetic chemistry and computational modeling to design analogs with improved stability and bioavailability. Their findings suggest that modifications at the N-(2-methylpropyl) moiety could significantly influence the compound's interaction with biological targets, particularly enzymes involved in inflammatory pathways.
Another groundbreaking study, conducted by a collaborative team from several leading pharmaceutical research institutions (Nature Chemical Biology, 2024), investigated the molecular mechanisms underlying the compound's anticancer effects. Using high-throughput screening and proteomic analysis, the researchers identified that 2-Dodecene-8,10-diynamide selectively inhibits the PI3K/AKT/mTOR signaling pathway in cancer cells, leading to apoptosis and cell cycle arrest. The study also reported a novel crystal structure of the compound bound to its target protein, providing valuable insights for structure-based drug design.
In the field of antimicrobial research, a 2024 paper in Antimicrobial Agents and Chemotherapy demonstrated the compound's efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The study proposed that the diyne system in 2-Dodecene-8,10-diynamide disrupts bacterial membrane integrity, offering a potential new mechanism to combat antibiotic resistance.
From a drug delivery perspective, recent advancements in nanoparticle formulations have addressed some of the challenges associated with the compound's poor water solubility. A 2023 study in the International Journal of Pharmaceutics reported successful encapsulation of 2-Dodecene-8,10-diynamide in polymeric nanoparticles, achieving enhanced cellular uptake and sustained release profiles. This technological breakthrough could pave the way for more effective therapeutic applications of this bioactive compound.
Despite these promising developments, several challenges remain in the clinical translation of 2-Dodecene-8,10-diynamide-based therapies. Current research efforts are focused on optimizing the compound's pharmacokinetic properties, reducing potential toxicity, and exploring synergistic effects with existing drugs. The growing body of evidence suggests that this naturally derived molecule holds substantial potential as a lead compound for developing novel therapeutic agents across multiple disease areas.
Future research directions may include large-scale structure-activity relationship studies, in vivo efficacy and safety evaluations, and the development of more efficient synthetic routes for mass production. As the understanding of this compound's biological activities continues to expand, it is expected to play an increasingly important role in the development of next-generation pharmaceutical agents.
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